molecular formula C28H25N B2960859 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline CAS No. 84202-40-4

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No. B2960859
CAS RN: 84202-40-4
M. Wt: 375.515
InChI Key: SGTZLOGLISDCIB-UHFFFAOYSA-N
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Description

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline, also known as BDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPT is a tetrahydroquinoline derivative that possesses a unique molecular structure, making it a promising candidate for drug discovery, materials science, and other research areas. In

Scientific Research Applications

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in organic electronics, such as OLEDs and solar cells. In analytical chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been used as a fluorescent probe for the detection of metal ions and other analytes.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have various biochemical and physiological effects, depending on its application. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to improve cognitive function and memory in animal models. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has several advantages for lab experiments, including its easy synthesis and availability, its unique molecular structure, and its potential applications in various research fields. However, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.

Future Directions

There are many future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research, including the development of new synthetic methods, the investigation of its potential applications in other research fields, and the optimization of its properties for specific applications. Some potential future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research include the development of new 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline derivatives with improved solubility and bioavailability, the investigation of its potential applications in organic electronics and other materials science fields, and the optimization of its properties for use as a fluorescent probe in analytical chemistry.

Synthesis Methods

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde, followed by cyclization to form the tetrahydroquinoline ring. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-dicarbonyl compound and an amine, followed by cyclization to form the tetrahydroquinoline ring.

properties

IUPAC Name

8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTZLOGLISDCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline

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